Dicyclohexyl 2,3-diacetylbutanedioate
Description
Dicyclohexyl 2,3-diacetylbutanedioate is a synthetic ester derivative of butanedioic acid (succinic acid). Its structure consists of a succinate backbone with acetyl groups at the 2 and 3 positions, and both carboxylic acid termini esterified with cyclohexyl groups. While specific data for this compound are absent in the provided evidence, its structural features suggest applications in polymer plasticization, pharmaceutical intermediates, or specialty solvents. The cyclohexyl ester groups enhance lipophilicity and steric bulk, while the acetyl moieties may influence reactivity and solubility.
Properties
CAS No. |
62351-63-7 |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
dicyclohexyl 2,3-diacetylbutanedioate |
InChI |
InChI=1S/C20H30O6/c1-13(21)17(19(23)25-15-9-5-3-6-10-15)18(14(2)22)20(24)26-16-11-7-4-8-12-16/h15-18H,3-12H2,1-2H3 |
InChI Key |
RKCKYXWAIQQQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(=O)C)C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl 2,3-diacetylbutanedioate typically involves the esterification of 2,3-diacetylbutanedioic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products. Additionally, purification steps, including distillation and recrystallization, are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl 2,3-diacetylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Dicyclohexyl 2,3-diacetylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dicyclohexyl 2,3-diacetylbutanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Dicyclohexyl 2,3-Diacetylbutanedioate (Hypothetical)
- Structure : Ester of acetylated butanedioic acid with dicyclohexyl groups.
- Key Features :
- Two acetyl groups at C2 and C3 positions.
- Bulky cyclohexyl ester substituents.
- High molecular weight due to multiple functional groups.
Dicyclohexyl Methylphosphonate (CAS 7040-53-1)
- Structure : Phosphonate ester with methyl and dicyclohexyl groups.
- Key Features: Phosphorus-containing ester (P=O bond). Smaller substituent (methyl) compared to acetyl groups in the target compound. Applications: Potential use as a flame retardant or chemical intermediate.
Benzilic Acid (CAS 76-93-7)
- Structure : Diphenyl-substituted hydroxyacetic acid.
- Key Features :
- Carboxylic acid with hydroxyl and phenyl groups.
- Lacks ester functionality but shares aromatic substituents.
- Applications: Precursor in organic synthesis and pharmaceuticals.
Physical and Chemical Properties
The table below compares inferred properties of this compound with evidence-supported data for similar compounds:
*Inferred based on structural analysis.
Reactivity and Stability
- This compound :
- Acetyl groups may undergo hydrolysis under acidic/basic conditions.
- Cyclohexyl esters provide steric hindrance, slowing degradation.
- Dicyclohexyl Methylphosphonate :
- Phosphonate esters are hydrolytically stable compared to carboxylate esters.
- Methyl group offers minimal steric protection.
- Benzilic Acid :
- Hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation.
- Susceptible to oxidation due to benzylic hydrogen.
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